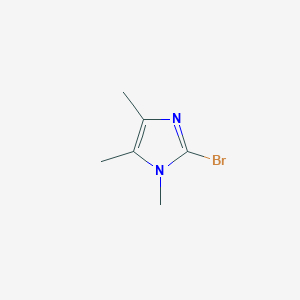

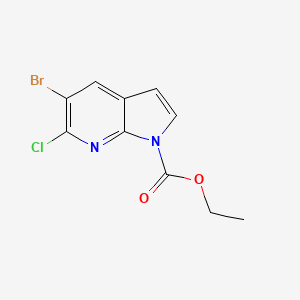

2-Bromo-1,4,5-trimethyl-1H-imidazole

Overview

Description

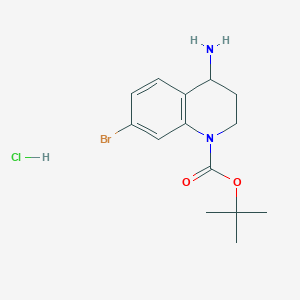

2-Bromo-1,4,5-trimethyl-1H-imidazole is a chemical compound with the CAS Number: 1218910-27-0 . It has a molecular weight of 189.05 and is typically stored at 4 degrees Celsius . It is a powder in its physical form .

Synthesis Analysis

The synthesis of imidazoles, including this compound, can be achieved through various methods. One such method involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9BrN2/c1-4-5(2)9(3)6(7)8-4/h1-3H3 . The InChI key is HGODMPYCRWDPJP-UHFFFAOYSA-N .Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .Physical and Chemical Properties Analysis

This compound is a powder in its physical form . It has a molecular weight of 189.05 and is typically stored at 4 degrees Celsius .Scientific Research Applications

Synthesis Techniques and Chemical Transformations

2-Bromo-1,4,5-trimethyl-1H-imidazole serves as a pivotal compound in various synthetic chemical reactions. Its applications are vast, from serving as a key intermediate in the synthesis of more complex molecules to its role in novel reaction methodologies. Notably, it undergoes transformations that are essential for creating compounds with potential pharmacological activities and materials with unique properties.

Sandmeyer Type Reactions : A specific example involves the conversion of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide. This reaction demonstrates the compound's role in facilitating the extrusion of sulfur and the oxidation process within chemical syntheses (Lobana, Sultana, & Butcher, 2011).

Palladium-Catalyzed Arylation : The compound is also a precursor in palladium-catalyzed arylation reactions, highlighting its utility in creating arylated imidazoles, which are crucial for pharmaceutical applications. This demonstrates its versatility in facilitating selective reactions under mild conditions (Bellina, Cauteruccio, & Rossi, 2007).

Lithiation and Substitution Reactions : Another application involves the lithiation of the 4-position of the 1-methyl-1H-imidazole ring, followed by substitution, which is pivotal for synthesizing biologically relevant molecules. This approach is essential for constructing complex structures found in natural products and potential therapeutic agents (Ohta et al., 1994).

Antimicrobial and Pharmaceutical Applications

The compound finds significance in the development of antimicrobial agents and the exploration of its therapeutic potential. Studies have synthesized novel derivatives showcasing antimicrobial activities, thus underscoring the importance of this compound in medicinal chemistry.

- Antimicrobial Agents : Research into novel imidazoles has shown that derivatives of this compound can exhibit potent antimicrobial properties. This underscores its potential as a foundation for developing new therapeutic agents (Narwal et al., 2012).

Photophysical and Catalytic Properties

The compound's utility extends into materials science, where its derivatives are investigated for photophysical properties and as catalysts in chemical reactions. This reflects its role in the development of materials with potential applications in optics and catalysis.

- Copper(I) Complexes with Emissive Properties : For instance, the synthesis of copper(I) complexes utilizing imidazole derivatives demonstrates the application of this compound in creating compounds with significant emissive properties. These materials are of interest for their potential use in optoelectronic devices and sensors (Liu et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-1,4,5-trimethyl-1H-imidazole are currently unknown. This compound is a derivative of imidazole, a heterocyclic compound that is a key component in many functional molecules used in a variety of applications . .

Biochemical Pathways

Imidazoles are known to be involved in a diverse range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . .

Safety and Hazards

The safety information for 2-Bromo-1,4,5-trimethyl-1H-imidazole includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Biochemical Analysis

Biochemical Properties

2-Bromo-1,4,5-trimethyl-1H-imidazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The binding of this compound to these enzymes can lead to altered metabolic pathways and changes in the levels of metabolites .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling events. Additionally, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . These changes can have significant implications for cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites. This binding can prevent the substrate from accessing the active site, thereby inhibiting the enzyme’s catalytic function. Additionally, this compound can interact with transcription factors, leading to changes in gene expression. These interactions can result in the upregulation or downregulation of specific genes, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture. In in vitro studies, the effects of this compound on cellular function can be observed over a period of hours to days. Long-term exposure to this compound can lead to changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. In some cases, high doses of this compound can be toxic, leading to adverse effects such as organ damage and impaired physiological function . It is important to carefully control the dosage when using this compound in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of metabolites that can further participate in biochemical reactions. The compound can also affect metabolic flux, leading to changes in the levels of key metabolites. Understanding the metabolic pathways involving this compound is crucial for elucidating its overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.

Properties

IUPAC Name |

2-bromo-1,4,5-trimethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-4-5(2)9(3)6(7)8-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGODMPYCRWDPJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=N1)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

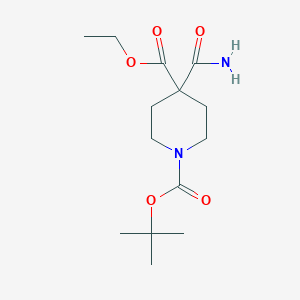

![Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1378145.png)

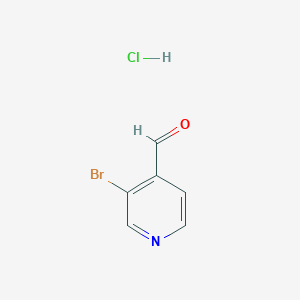

![3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1378157.png)

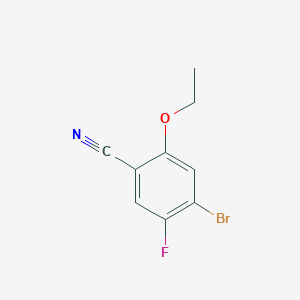

![5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B1378159.png)